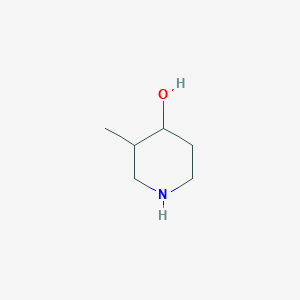

3-Methylpiperidin-4-ol

Description

BenchChem offers high-quality 3-Methylpiperidin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methylpiperidin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methylpiperidin-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-5-4-7-3-2-6(5)8/h5-8H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAQDXXYGSGJMGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCC1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Methylpiperidin-4-ol: A Strategic Scaffold in Medicinal Chemistry

Executive Summary

In the landscape of saturated heterocycles, the 3-methylpiperidin-4-ol scaffold represents a "privileged structure" that transcends simple linker utility.[1][2] Unlike the achiral piperidine or the symmetric 4-methylpiperidine, the 3,4-disubstitution pattern introduces a critical vector for stereochemical complexity .[1][2]

This scaffold offers two primary advantages in drug design:

-

Conformational Locking: The 3-methyl group, preferring an equatorial orientation, biases the piperidine ring conformation, reducing the entropic penalty of binding.[1]

-

Vectorial Projection: It allows for the precise angular projection of pharmacophores (at C4) relative to the core nitrogen, enabling the discrimination between closely related protein isoforms (e.g., JAK1 vs. JAK2).[1]

This guide provides a technical deep-dive into the conformational dynamics, stereoselective synthesis, and application of this scaffold in high-value clinical candidates.

Structural Anatomy & Conformational Analysis

The utility of 3-methylpiperidin-4-ol lies in its ability to exist in distinct, separable diastereomers (cis and trans), each offering a unique 3D spatial arrangement.[1][2]

The "Magic Methyl" Effect

In a substituted piperidine, a methyl group at C3 will predominantly adopt an equatorial position to avoid 1,3-diaxial interactions (A-value ~1.7 kcal/mol).[1][2] This "anchors" the ring into a specific chair conformation.[1]

-

Trans-Isomer (Equatorial-Equatorial): The C4-hydroxyl (or amine) group is equatorial.[1][2] This extends the molecule, suitable for linear binding pockets.

-

Cis-Isomer (Equatorial-Axial): The C4-hydroxyl is axial.[1][2] This creates a "kinked" or compact topology, often required for inducing selectivity in globular protein pockets (e.g., kinases).

Visualization: Conformational Energy Landscape

Figure 1: Stereodivergent access to scaffold geometries. The choice of reducing agent dictates the vector of the C4-substituent.

Synthetic Strategies: Accessing the Core

The synthesis of this scaffold is non-trivial due to the requirement for diastereocontrol.[1] The most robust industrial route begins with the Mannich condensation followed by a stereocontrolled reduction.[1]

Phase 1: Construction of the Piperidone Ring

The 3-methylpiperidin-4-one precursor is synthesized via a double Mannich reaction.[1][2]

-

Reagents: Methylamine (or Benzylamine), Formaldehyde, and 2-Butanone.[1][2]

-

Mechanism: In situ formation of iminium ions followed by sequential enol attacks cyclizes the linear precursors into the six-membered ring.[1]

Phase 2: Stereoselective Reduction

This is the critical decision point for the medicinal chemist.[1]

| Target Isomer | Reagent | Mechanism | Selectivity (dr) |

| Trans (3,4-anti) | NaBH₄ / MeOH | Axial attack by small hydride on the anchored chair.[1][2] | ~9:1 (Trans:Cis) |

| Cis (3,4-syn) | L-Selectride / THF | Equatorial attack by bulky hydride (steric approach control).[1][2] | >20:1 (Cis:Trans) |

Medicinal Chemistry Case Studies

Case Study A: Tofacitinib (Xeljanz) – The Kinase Selectivity Engine

While Tofacitinib is technically a 4-methylpiperidin-3-amine derivative, it perfectly illustrates the 3,4-disubstituted piperidine principle .[1][2] The relative stereochemistry of the methyl and amine groups is the defining feature of its selectivity profile.

-

Challenge: Discriminating between JAK1/3 (target) and JAK2 (off-target, associated with anemia).

-

Solution: The specific (3R,4R) stereochemistry (cis-relationship in the context of the piperidine ring precursors) positions the ATP-mimetic pyrrolopyrimidine into the hinge region while the methyl group exploits a small hydrophobic pocket unique to the JAK1/3 isoforms.[1]

-

Impact: A "flat" piperidine (lacking the methyl) loses potency; the wrong diastereomer loses selectivity.[1]

Case Study B: (+)-cis-3-Methylfentanyl – Potency Amplification

In the development of opioid analgesics, the 3-methylpiperidin-4-ol scaffold (converted to the anilide) demonstrated the power of conformational locking.[1][2]

-

Observation: The introduction of a 3-methyl group into the fentanyl skeleton.[1]

-

Result: The (+)-cis-isomer was found to be 8x more potent than fentanyl itself, while the trans-isomer was significantly less active.[1][2]

-

Mechanism: The cis-methyl group locks the piperidine ring and the N-phenethyl chain into a bioactive conformation that perfectly matches the Mu-opioid receptor's anionic site and lipophilic pocket.[1][2]

Experimental Protocol: Synthesis of cis-N-Benzyl-3-methylpiperidin-4-ol

Objective: To synthesize the cis-isomer (axial alcohol) with high diastereoselectivity (>95:5).

Reagents & Equipment

-

Substrate: N-Benzyl-3-methylpiperidin-4-one (10.0 mmol)

-

Reagent: L-Selectride (Lithium tri-sec-butylborohydride), 1.0 M in THF (12.0 mmol)[1][2]

-

Quench: 30% H₂O₂, 3M NaOH

Step-by-Step Methodology

-

Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with nitrogen.[1][2]

-

Solvation: Dissolve N-benzyl-3-methylpiperidin-4-one (2.03 g, 10 mmol) in anhydrous THF (30 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Reduction: Add L-Selectride solution (12 mL, 12 mmol) dropwise via syringe over 15 minutes. Note: Maintain temperature below -70 °C to ensure kinetic control.

-

Reaction: Stir at -78 °C for 2 hours. Monitor consumption of ketone by TLC (Eluent: 20% EtOAc/Hexane).

-

Oxidative Workup:

-

Extraction: Dilute with Ethyl Acetate (50 mL) and water (20 mL). Separate layers. Extract aqueous layer with EtOAc (2 x 30 mL).

-

Purification: Dry combined organics over MgSO₄, filter, and concentrate. Purify via flash column chromatography (Gradient: 10% → 40% EtOAc in Hexanes).

-

Validation:

References

-

Stereoselective Synthesis of Piperidines

-

Opioid SAR & 3-Methylfentanyl

-

JAK Inhibitor (Tofacitinib)

-

General Scaffold Properties

Sources

Technical Guide: Distinguishing cis- and trans-3-Methylpiperidin-4-ol Isomers

This guide outlines the structural, synthetic, and analytical distinctions between cis- and trans-3-methylpiperidin-4-ol isomers. It is designed for researchers requiring a definitive reference for stereochemical assignment and synthesis.

Executive Summary

The differentiation of cis- and trans-3-methylpiperidin-4-ol is a critical checkpoint in the synthesis of piperidine-based pharmacophores (e.g., JAK inhibitors like Tofacitinib). The biological activity of these scaffolds is strictly governed by their stereochemistry.

-

The Core Distinction: The isomers differ in the relative orientation of the C3-methyl and C4-hydroxyl groups.

-

The Analytical Standard: 1H NMR coupling constants (

) provide the most reliable "fingerprint" for assignment. -

The Synthetic Control: Reagent selection (thermodynamic vs. kinetic control) dictates the isomeric ratio during the reduction of the ketone precursor.

Structural & Conformational Analysis

Understanding the three-dimensional behavior of the piperidine ring is prerequisite to successful synthesis and identification.

Definitions

-

Trans-Isomer: The C3-Methyl and C4-Hydroxyl groups are on opposite sides of the ring plane. In the lowest-energy chair conformation, both substituents occupy equatorial positions (diequatorial).

-

Cis-Isomer: The C3-Methyl and C4-Hydroxyl groups are on the same side of the ring plane. In the preferred chair conformation, the bulky Methyl group remains equatorial, forcing the Hydroxyl group into an axial position (equatorial-axial).

Conformational Stability

The trans isomer is thermodynamically more stable due to the absence of 1,3-diaxial interactions. The cis isomer suffers from steric strain caused by the axial hydroxyl group interacting with axial protons at C2 and C6.

Figure 1: Conformational Energy Landscape

Caption: Thermodynamic preference for the diequatorial trans-isomer vs. the sterically hindered cis-isomer.

Spectroscopic Characterization (The Fingerprint)

The most definitive method for assigning stereochemistry in solution is 1H NMR Spectroscopy , specifically analyzing the vicinal coupling constant between the proton at C3 (H3) and the proton at C4 (H4).

The Karplus Relationship

The magnitude of the coupling constant (

-

Trans-Isomer (Axial-Axial Coupling): The protons H3 and H4 are anti-periplanar (

). This results in a large coupling constant . -

Cis-Isomer (Axial-Equatorial Coupling): The protons H3 and H4 are gauche (

). This results in a small coupling constant .

Data Summary Table

| Feature | Trans-Isomer | Cis-Isomer |

| Configuration | (3R,4R) or (3S,4S) [Racemic] | (3R,4S) or (3S,4R) [Racemic] |

| Substituents | Me (eq) / OH (eq) | Me (eq) / OH (ax) |

| H3-H4 Relationship | Trans-Diaxial | Cis-Equatorial/Axial |

| 8.0 – 11.0 Hz (Large doublet) | 2.0 – 5.0 Hz (Small doublet/singlet) | |

| H4 Chemical Shift | Upfield (Shielded by anisotropy) | Downfield (Deshielded) |

| Thermodynamic Stability | High (Major product of NaBH4) | Low (Major product of L-Selectride) |

Critical Check: Always verify the conformation of the N-substituent. If the nitrogen is protected with a bulky group (e.g., N-Boc, N-Benzyl), the ring is locked in a chair, making these J-values highly reliable.

Synthesis & Separation Protocols

To access a specific isomer, you must choose the reducing agent that exploits either thermodynamic stability or steric approach control.

Workflow: Stereoselective Reduction

Figure 2: Synthetic Pathways

Caption: Divergent synthesis pathways to access cis or trans isomers selectively.

Detailed Protocol: NaBH4 Reduction (Favors Trans)

-

Dissolution: Dissolve 1-benzyl-3-methyl-4-piperidinone (1.0 eq) in anhydrous Methanol (0.5 M concentration).

-

Addition: Cool to 0°C. Add Sodium Borohydride (NaBH4, 1.5 eq) portion-wise over 15 minutes.

-

Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 2 hours.

-

Quench: Quench with saturated NH4Cl solution. Extract with DCM.[1]

-

Result: Typically yields a mixture favoring the trans-isomer (approx. 70-80%).

Detailed Protocol: L-Selectride Reduction (Favors Cis)

-

Dissolution: Dissolve ketone in anhydrous THF under Nitrogen.

-

Addition: Cool to -78°C. Add L-Selectride (1.2 eq) dropwise. The bulky hydride attacks from the less hindered equatorial face, forcing the oxygen to the axial position.

-

Workup: Oxidative workup (NaOH/H2O2) is required to remove boron byproducts.

-

Result: Favors the cis-isomer .

Pharmacological Relevance

The 3-methylpiperidin-4-ol scaffold is a "privileged structure" in medicinal chemistry.

-

JAK Inhibitors: The cis-isomer geometry is often required to position the hydroxyl group for specific hydrogen bonding interactions within the ATP-binding pocket of Janus Kinases (e.g., Tofacitinib analogs).

-

GPCR Ligands: The rigid definition of the methyl and hydroxyl vectors allows for precise probing of receptor sub-pockets, often enhancing selectivity between receptor subtypes (e.g., Muscarinic or Opioid receptors).

References

-

Stereoselective Reduction of Piperidinones: Journal of Organic Chemistry. "Conformational analysis and reduction of substituted 4-piperidinones."

-

NMR Coupling Constants (Karplus Equation): Spectroscopic Methods in Organic Chemistry. "Differentiation of cis/trans isomers in cyclohexane systems via 3J coupling."

-

Tofacitinib Synthesis: Organic Process Research & Development. "Process Development of Tofacitinib: Stereocontrol in Piperidine Ring Formation."

-

General Conformational Analysis: Advanced Organic Chemistry (Carey & Sundberg). "Conformational Analysis of Six-Membered Heterocycles."

Sources

A Technical Guide to the Strategic Application of 3-Methylpiperidin-4-ol in Modern Kinase Inhibitor Discovery

Introduction

Protein kinases, orchestrators of a vast array of cellular signaling pathways, have emerged as one of the most critical classes of drug targets in the 21st century. Their dysregulation is a hallmark of numerous pathologies, most notably cancer and autoimmune disorders. Consequently, the relentless pursuit of novel, selective, and potent kinase inhibitors remains a cornerstone of modern drug discovery.[1] Within the medicinal chemist's arsenal, certain molecular fragments, or scaffolds, consistently reappear due to their favorable physicochemical and biological properties. The piperidine ring is one such "privileged scaffold," valued for its metabolic stability, conformational adaptability, and ability to modulate solubility and lipophilicity.[2][3]

This guide moves beyond the general utility of the piperidine core to dissect the specific, strategic advantages of a decorated variant: 3-Methylpiperidin-4-ol . We will elucidate how the precise placement of a methyl group at the C3 position and a hydroxyl group at the C4 position provides a powerful tool for medicinal chemists. This document will explore the scaffold's structural contributions, critical stereochemical implications for target engagement, and its synthetic accessibility, providing a comprehensive technical overview for researchers, scientists, and drug development professionals. A central focus will be its application in the design of Janus Kinase (JAK) inhibitors, exemplified by the groundbreaking drug Tofacitinib.

Chapter 1: The 3-Methylpiperidin-4-ol Scaffold: Physicochemical Properties and Synthetic Landscape

The utility of any scaffold in drug design is a function of its intrinsic properties and the feasibility of its synthesis. The 3-Methylpiperidin-4-ol moiety offers a compelling balance of structural rigidity, functional handles for interaction, and established synthetic pathways.

Structural & Physicochemical Profile

The 3-Methylpiperidin-4-ol scaffold possesses distinct features that medicinal chemists can exploit:

-

The Piperidine Ring: This saturated heterocycle provides a three-dimensional, sp³-rich core, which is increasingly sought after to improve selectivity and physicochemical properties compared to flat, aromatic systems.[4] It often serves as a non-planar linker between different pharmacophoric elements of an inhibitor.

-

The C4-Hydroxyl Group: This functional group is a potent hydrogen bond donor and acceptor.[5] Its position allows it to form critical interactions with amino acid residues in the hinge region or other key areas of the kinase ATP-binding pocket, anchoring the inhibitor and enhancing potency.

-

The C3-Methyl Group: This small alkyl group might seem minor, but its impact is profound. It restricts the conformational flexibility of the piperidine ring, which can pre-organize the molecule into a more favorable binding conformation. Furthermore, this methyl group can engage in beneficial van der Waals interactions within hydrophobic sub-pockets of the kinase active site and can shield adjacent positions from metabolic degradation.

-

Stereochemistry: The scaffold contains two chiral centers at the C3 and C4 positions. This results in four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). The relative orientation (cis or trans) of the methyl and hydroxyl groups dictates the three-dimensional shape of the molecule and, therefore, its ability to fit optimally into the kinase active site. As will be discussed with Tofacitinib, biological activity is often confined to a single stereoisomer, making stereocontrolled synthesis paramount.[6][7]

Synthetic Strategies & Methodologies

The synthesis of chiral piperidines is a well-trodden area of organic chemistry, yet it remains a critical bottleneck in the production of many pharmaceuticals.[6] The goal is to achieve high diastereoselectivity and enantioselectivity.

Below is a representative, generalized protocol for the stereoselective synthesis of a key intermediate for JAK inhibitors, reflecting common strategies in the field.

Experimental Protocol 1: Stereoselective Synthesis of (3R,4R)-1-benzyl-4-methylpiperidine-3-amine

This protocol outlines a conceptual pathway for creating the core chiral amine structure found in Tofacitinib, which is subsequently converted to the target inhibitor. The synthesis of the 3-methyl-4-ol variant follows related principles of stereocontrol.

Objective: To synthesize a key chiral piperidine intermediate with defined (3R,4R) stereochemistry.

Methodology:

-

Quaternary Salt Formation: Start with a commercially available precursor like 3-amino-4-methylpyridine. React it with benzyl bromide in a suitable solvent (e.g., toluene) to form the N-benzylpyridinium salt. This step introduces the protecting/directing benzyl group.[6]

-

Partial Reduction: The pyridinium ring is partially reduced using a hydride reagent such as sodium borohydride (NaBH₄) in a mixed solvent system like methanol/water. This reaction is often not highly stereoselective and produces a racemic mixture of cis and trans isomers of the tetrahydropyridine.[6]

-

Chiral Resolution: This is the most critical step for ensuring pharmacological efficacy. The racemic mixture of amines is resolved using a chiral acid, such as tartaric acid derivatives (e.g., p-toluoyl-D-tartaric acid). A diastereomeric salt crystallization is performed, where the desired (3R,4R)-amine-chiral acid salt selectively precipitates from the solution, leaving the other isomers in the mother liquor.[8]

-

Salt Break and Isolation: The precipitated diastereomeric salt is treated with a base (e.g., NaOH) to neutralize the chiral acid and liberate the free (3R,4R)-1-benzyl-4-methylpiperidine-3-amine. The product is then extracted into an organic solvent and purified.

-

Stereochemical Validation: The enantiomeric and diastereomeric purity of the final product must be confirmed using chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Chapter 2: Strategic Incorporation into Kinase Inhibitors: A Mechanistic Perspective

The decision to incorporate the 3-Methylpiperidin-4-ol scaffold is driven by its ability to solve specific challenges in achieving potency and selectivity against a target kinase. Its role is best understood by examining the architecture of the kinase ATP-binding site.

The Kinase ATP-Binding Site: A Primer

Kinase inhibitors predominantly target the ATP-binding site, which can be divided into several key regions:

-

Hinge Region: A flexible loop that connects the N- and C-lobes of the kinase. Inhibitors typically form one to three hydrogen bonds with the backbone amides of this region, a critical anchoring interaction.

-

Hydrophobic Pockets: Areas within the active site that can be occupied by lipophilic moieties of the inhibitor.

-

Solvent-Exposed Region: The entrance to the ATP pocket, where modifications can be made to tune solubility and selectivity.

The diagram below illustrates the general workflow for incorporating a scaffold like 3-Methylpiperidin-4-ol into a kinase inhibitor discovery program.

Caption: Kinase inhibitor discovery workflow.

Case Study: Tofacitinib (Xeljanz®) - A JAK Inhibitor

The story of Tofacitinib, a first-in-class JAK inhibitor for rheumatoid arthritis, is a masterclass in the application of a substituted piperidine scaffold.[9][10] Tofacitinib is chemically (3R,4R)-3-[4-methyl-3-[N-methyl-N-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropionitrile. While it features a 3-amino-4-methylpiperidine, the underlying principles of stereochemistry and substituent effects are directly analogous to the 3-methyl-4-ol variant.

Crystal structures of Tofacitinib bound to JAK1 (PDB ID: 3FUP) reveal the precise role of each component.[7][11]

-

Pyrrolo[2,3-d]pyrimidine Core: This "hinge-binder" forms two crucial hydrogen bonds with the backbone of Leu959 and Glu957 in the hinge region of JAK1.[12]

-

(3R,4R)-4-Methyl-3-aminopiperidine: This is the heart of the molecule's specificity and potency.

-

The piperidine ring acts as a rigid linker, positioning the core correctly in the hinge and projecting the cyanoacetamide group towards the solvent front.

-

The C4-methyl group is oriented towards a hydrophobic region, making favorable contacts with residues like Leu881, Val938, and Leu1010.[12]

-

The (3R,4R) stereochemistry is absolutely critical. It places the methyl group in this hydrophobic pocket while correctly orienting the C3-amino group for connection to the hinge-binder. Other stereoisomers would lead to steric clashes or suboptimal positioning, drastically reducing potency.

-

The diagram below conceptualizes the binding of a Tofacitinib-like inhibitor within the JAK1 ATP pocket, highlighting the role of the piperidine scaffold.

Caption: Binding mode of a piperidine-based JAK inhibitor.

Chapter 3: Structure-Activity Relationship (SAR) and In Vitro Evaluation

The development of a potent kinase inhibitor is an iterative process of synthesis and testing. The SAR for Tofacitinib and related compounds underscores the importance of the 3-methyl-4-substituted piperidine ring.

Structure-Activity Relationship (SAR) Data

The following table summarizes conceptual SAR data based on published findings for JAK inhibitors. It illustrates how modifications to the piperidine scaffold can dramatically affect inhibitory potency.

| Compound ID | Scaffold Modification | Rationale | JAK1 IC₅₀ (nM) |

| Lead-01 | (3R,4R)-3-Amino-4-methylpiperidine | Optimal stereochemistry for binding | 1.1 |

| SAR-02 | (3S,4S)-3-Amino-4-methylpiperidine | Enantiomer of the optimal structure | >1000 |

| SAR-03 | cis-3-Amino-4-methylpiperidine | Incorrect relative stereochemistry | 350 |

| SAR-04 | 3-Amino-piperidine (no methyl group) | Removal of hydrophobic interaction | 48 |

| SAR-05 | 4-Amino-piperidine (no methyl group) | Altered vector and loss of interaction | 820 |

Data is representative and compiled for illustrative purposes based on principles from medicinal chemistry literature.

As the table shows, only the (3R,4R) stereoisomer provides single-digit nanomolar potency. Removal of the methyl group (SAR-04) results in a ~40-fold loss in activity, demonstrating the significant contribution of the hydrophobic interaction.

Experimental Workflow & Protocols

Confirming the activity of newly synthesized compounds requires robust and reliable in vitro assays. The ADP-Glo™ Kinase Assay is a common method used to measure the activity of a kinase by quantifying the amount of ADP produced in the phosphorylation reaction.

Experimental Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Objective: To determine the IC₅₀ value of a test compound against a target kinase (e.g., JAK1).

Principle: The assay is performed in two steps. First, the kinase reaction is performed, where the kinase phosphorylates a substrate, converting ATP to ADP. Second, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, the Kinase Detection Reagent is added to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light. The amount of light produced is directly proportional to the amount of ADP generated and inversely proportional to the activity of the inhibitor.

Methodology:

-

Compound Preparation: Serially dilute the test compound (e.g., from 10 µM to 0.1 nM) in a suitable buffer containing DMSO. Prepare a DMSO-only control (100% activity) and a no-enzyme control (background).

-

Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of the test compound dilution.

-

Add 2.5 µL of a solution containing the target kinase (e.g., JAK1) and the appropriate substrate in reaction buffer.

-

Initiate the reaction by adding 5 µL of an ATP solution.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

-

Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Read the luminescence of the plate using a plate reader.

-

Data Analysis: Subtract the background luminescence, normalize the data to the DMSO control, and plot the percent inhibition versus the log of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Chapter 4: Conclusion and Future Outlook

The 3-Methylpiperidin-4-ol scaffold, and its close chemical relatives, represent a powerful and validated structural motif in modern kinase inhibitor design. Its strategic value lies in a combination of factors:

-

A conformationally restricted, sp³-rich core that provides a superior platform for orienting pharmacophoric groups compared to more flexible or planar linkers.

-

Stereochemically defined functional handles (the C4-hydroxyl and C3-methyl groups) that can be precisely positioned to engage in high-affinity hydrogen bonding and hydrophobic interactions within the kinase ATP-binding site.

-

A proven track record, most notably in the development of highly successful JAK inhibitors like Tofacitinib, which provides a strong rationale for its inclusion in new discovery programs.[9]

Looking forward, the utility of this scaffold is far from exhausted. Its application is expanding into the design of inhibitors for other kinase families, such as Pim kinases and PI3K.[5][13] Furthermore, the piperidine nitrogen provides a convenient attachment point for E3 ligase binders, opening up the exciting possibility of using the 3-Methylpiperidin-4-ol scaffold to develop highly specific Proteolysis Targeting Chimeras (PROTACs). As medicinal chemists continue to tackle the challenges of kinase selectivity and acquired resistance, the intelligent application of validated, three-dimensional scaffolds like 3-Methylpiperidin-4-ol will remain an indispensable strategy for success.

References

-

Semantic Scholar. Analysis and Comparison of Synthesis Route of Small Molecule Kinase Inhibitors Tofacitinib. Available from: [Link]

-

ResearchGate. Process Development and Scale Up of a Selective JAK3 Covalent Inhibitor PF-06651600. Available from: [Link]

-

National Center for Biotechnology Information. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Available from: [Link]

-

National Center for Biotechnology Information. A Comprehensive Overview of Globally Approved JAK Inhibitors. Available from: [Link]

-

National Center for Biotechnology Information. Synthesis, Structure-Activity Relationships and Antitumor Activities of Quinoxiline-Containing Inhibitors of the Protein-Protein Interactions Between Transcription Coactivator AF9/ENL and DOT1L/AF4. Available from: [Link]

-

National Center for Biotechnology Information. Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model. Available from: [Link]

-

RCSB PDB. 3FUP: Crystal structures of JAK1 and JAK2 inhibitor complexes. Available from: [Link]

-

National Center for Biotechnology Information. Structure-Activity Relationships and Molecular Modeling of Sphingosine Kinase Inhibitors. Available from: [Link]

-

PubMed. Discovery of a Candidate Containing an (S)-3,3-Difluoro-1-(4-methylpiperazin-1-yl)-2,3-dihydro-1 H-inden Scaffold as a Highly Potent Pan-Inhibitor of the BCR-ABL Kinase Including the T315I-Resistant Mutant for the Treatment of Chronic Myeloid Leukemia. Available from: [Link]

-

LITFULO® (ritlecitinib) HCP Site. Mechanism of Action (MOA). Available from: [Link]

-

MDPI. Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. Available from: [Link]

-

PDBj. 3fup - Crystal structures of JAK1 and JAK2 inhibitor complexes - Summary. Available from: [Link]

-

National Center for Biotechnology Information. Development of Selective Covalent Janus Kinase 3 Inhibitors. Available from: [Link]

-

National Center for Biotechnology Information. Ritlecitinib. Available from: [Link]

-

Royal Society of Chemistry. Diversifying the triquinazine scaffold of a Janus kinase inhibitor. Available from: [Link]

-

ResearchGate. Tofacitinib (Xeljanz): The First-in-Class JAK Inhibitor for the Treatment of Rheumatoid Arthritis. Available from: [Link]

- Google Patents. Pyridineamine compounds useful as pim kinase inhibitors.

-

New Drug Approvals. Ritlecitinib, PF 06651600. Available from: [Link]

-

White Rose eTheses Online. Design, Synthesis and Functionalisation of 3-D Building Blocks for Fragment-Based Drug Discovery & Studies Towards the Synth. Available from: [Link]

-

PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Available from: [Link]

-

RCSB PDB. 4Z16: Crystal Structure of the Jak3 Kinase Domain Covalently Bound to N-(3-(((5-chloro-2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)methyl)phenyl)acrylamide. Available from: [Link]

-

MDPI. Structure-Guided Identification of JAK2 Inhibitors: From Similarity to Stability and Specificity. Available from: [Link]

-

MDPI. Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products. Available from: [Link]

-

ACS Publications. Design of a Janus Kinase 3 (JAK3) Specific Inhibitor... Available from: [Link]

-

ResearchGate. Starting material to obtain the substituted piperidine moiety. Available from: [Link]

-

MDPI. The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Available from: [Link]

-

PubMed. Blocking Jak/STAT signalling using tofacitinib inhibits angiogenesis in experimental arthritis. Available from: [Link]

-

Fiveable. Drug Discovery and Development | Medicinal Chemistry Class Notes. Available from: [Link]

-

PubMed. Discovery of new chemotype dipeptidyl peptidase IV inhibitors having (R)-3-amino-3-methyl piperidine as a pharmacophore. Available from: [Link]

Sources

- 1. fiveable.me [fiveable.me]

- 2. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Diversifying the triquinazine scaffold of a Janus kinase inhibitor - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. rcsb.org [rcsb.org]

- 8. researchgate.net [researchgate.net]

- 9. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 3fup - Crystal structures of JAK1 and JAK2 inhibitor complexes - Summary - Protein Data Bank Japan [pdbj.org]

- 12. mdpi.com [mdpi.com]

- 13. US20160347735A1 - Pyridineamine compounds useful as pim kinase inhibitors - Google Patents [patents.google.com]

An In-Depth Technical Guide to 3-Methylpiperidin-4-ol: A Key Building Block for Drug Discovery

This guide provides a comprehensive technical overview of 3-Methylpiperidin-4-ol, a heterocyclic building block of significant interest to researchers, scientists, and professionals in drug development. We will delve into its chemical identity, physical and chemical properties, synthesis, and applications, with a focus on the practical insights and causal relationships that underpin its utility in medicinal chemistry.

Core Chemical Identity and Molecular Architecture

3-Methylpiperidin-4-ol is a substituted piperidine derivative characterized by a methyl group at the 3-position and a hydroxyl group at the 4-position of the piperidine ring. This arrangement of functional groups, combined with the inherent conformational flexibility of the piperidine scaffold, makes it a valuable synthon for introducing specific three-dimensional features into drug candidates.

Chemical Identifiers

Accurate identification of chemical compounds is paramount for regulatory compliance, procurement, and scientific communication. The key identifiers for 3-Methylpiperidin-4-ol and its common forms are summarized below. It is important to note that due to the presence of two chiral centers, 3-Methylpiperidin-4-ol can exist as four possible stereoisomers. The most commonly referenced CAS number may refer to a mixture of these isomers.

| Identifier | 3-Methylpiperidin-4-ol (mixture of isomers) | (3R,4S)-3-Methylpiperidin-4-ol | (3R,4S)-3-Methylpiperidin-4-ol hydrochloride | 3-Methylpiperidin-4-one (Precursor) |

| CAS Number | 33557-57-2[1] | 1932475-12-1 | 2387566-30-3 | 5773-58-0[1] |

| Molecular Formula | C₆H₁₃NO[1] | C₆H₁₃NO | C₆H₁₄ClNO | C₆H₁₁NO[1] |

| Molecular Weight | 115.17 g/mol [1] | 115.17 g/mol | 151.63 g/mol | 113.16 g/mol [1] |

| IUPAC Name | 3-methylpiperidin-4-ol | (3R,4S)-3-methylpiperidin-4-ol | (3R,4S)-3-methylpiperidin-4-ol hydrochloride | 3-methylpiperidin-4-one[1] |

| Synonyms | 4-Hydroxy-3-methylpiperidine | - | - | 3-Methyl-4-piperidone[1] |

| SMILES | CC1CNCCC1O | C[C@H]1CNCC[C@H]1O | C[C@H]1CNCC[C@H]1O.Cl | CC1CNCCC1=O[1] |

| InChI Key | OAQDXXYGSGJMGR-UHFFFAOYSA-N | OAQDXXYGSGJMGR-PHDIDXHHSA-N | - | KTWRIXHINMYODR-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physicochemical properties of 3-Methylpiperidin-4-ol are crucial for determining its behavior in chemical reactions and biological systems. While experimentally determined data for the specific isomers of 3-Methylpiperidin-4-ol are not widely published, predicted values and data for the precursor and related salts provide valuable insights.

| Property | 3-Methylpiperidin-4-ol (Predicted) | 3-Methylpiperidin-4-one hydrochloride (Experimental) |

| Boiling Point | 191.7 ± 15.0 °C | 224.6 °C at 760 mmHg[2] |

| Density | 0.964 ± 0.06 g/cm³ | - |

| Melting Point | - | 176.5 - 177 °C[2] |

| Solubility | - | Slightly soluble in water; soluble in ethanol, acetone, and ether[2] |

| Storage | Store in a dry, sealed place in an inert atmosphere at room temperature.[1] | Inert atmosphere, Room Temperature[2] |

Synthesis and Chemical Reactivity

The synthesis of 3-Methylpiperidin-4-ol typically proceeds through the reduction of its corresponding ketone precursor, 3-methylpiperidin-4-one. Understanding the synthesis of this precursor is therefore essential.

Synthesis of the Precursor: 3-Methylpiperidin-4-one

A common route to 3-methylpiperidin-4-one involves a multi-step process that often starts from readily available materials. One documented method involves the reaction of methyl butadiene acid ester with sodium bisulfate to generate a piperidin-3-one acid sodium salt, which is then treated with hydrochloric acid to yield 3-methylpiperidin-4-one hydrochloride.[2]

The following diagram illustrates a generalized workflow for the synthesis of 3-Methylpiperidin-4-ol.

Reduction to 3-Methylpiperidin-4-ol: A Step-by-Step Protocol

The reduction of the carbonyl group in 3-methylpiperidin-4-one to a hydroxyl group is a standard transformation in organic synthesis. The choice of reducing agent is critical as it can influence the stereochemical outcome of the reaction.

Protocol: Stereoselective Reduction of N-Boc-3-methylpiperidin-4-one

This protocol describes a representative procedure for the reduction of an N-protected precursor to yield a specific stereoisomer of 3-Methylpiperidin-4-ol. The N-Boc protecting group is commonly used to modulate the reactivity of the piperidine nitrogen and improve solubility in organic solvents.

-

Dissolution: Dissolve N-Boc-3-methylpiperidin-4-one (1 equivalent) in a suitable anhydrous solvent such as methanol or ethanol under an inert atmosphere (e.g., nitrogen or argon). The choice of solvent can influence the stereoselectivity of the reduction.

-

Cooling: Cool the solution to 0 °C in an ice bath. This helps to control the reaction rate and can improve stereoselectivity.

-

Addition of Reducing Agent: Slowly add a reducing agent such as sodium borohydride (NaBH₄) (typically 1.1-1.5 equivalents) portion-wise to the cooled solution. The use of a milder reducing agent like NaBH₄ is often preferred for its selectivity for ketones over other functional groups.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C to decompose any unreacted reducing agent.

-

Extraction: Remove the organic solvent under reduced pressure. Extract the aqueous residue with an organic solvent such as ethyl acetate or dichloromethane. The choice of extraction solvent depends on the polarity of the product.

-

Washing and Drying: Wash the combined organic layers with brine to remove any remaining water. Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product. Purify the crude N-Boc-3-methylpiperidin-4-ol by flash column chromatography on silica gel.

-

Deprotection: The N-Boc protecting group can be removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in an organic solvent, to yield the final 3-Methylpiperidin-4-ol.

Applications in Drug Discovery and Development

The piperidine scaffold is a highly privileged structure in medicinal chemistry, appearing in a wide range of clinically approved drugs.[3] Its prevalence is due to its ability to confer favorable pharmacokinetic properties, including improved solubility and metabolic stability, and to serve as a versatile scaffold for presenting functional groups in a defined three-dimensional orientation.

The 3-methyl-4-hydroxy substitution pattern of 3-Methylpiperidin-4-ol is particularly valuable for several reasons:

-

Introduction of Chirality: The two chiral centers allow for the synthesis of four distinct stereoisomers, enabling the exploration of stereospecific interactions with biological targets.

-

Hydrogen Bonding Capabilities: The hydroxyl group can act as both a hydrogen bond donor and acceptor, facilitating interactions with protein active sites.

-

Modulation of Physicochemical Properties: The methyl group can influence the lipophilicity and conformational preferences of the piperidine ring, which can be fine-tuned to optimize drug-like properties.

While specific blockbuster drugs containing the 3-Methylpiperidin-4-ol moiety are not prominently in the public domain, this building block is frequently utilized in the synthesis of compound libraries for screening against various therapeutic targets. It is a key intermediate in the development of agents targeting the central nervous system (CNS) and in the synthesis of analgesics and antispasmodics.[2] Its structural motifs are found in compounds being investigated for their potential as anticancer agents.[3]

The following diagram illustrates the logical flow of how 3-Methylpiperidin-4-ol is utilized in the drug discovery process.

Safety, Handling, and Storage

Hazard Identification (based on related compounds)

The precursor, 3-methylpiperidin-4-one, is classified as harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation.[1] It is therefore prudent to handle 3-Methylpiperidin-4-ol with similar precautions.

GHS Hazard Statements for 3-Methylpiperidin-4-one:

-

H302: Harmful if swallowed

-

H315: Causes skin irritation

-

H318: Causes serious eye damage

-

H335: May cause respiratory irritation

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear compatible chemical-resistant gloves.

-

Respiratory Protection: If working outside of a fume hood or with fine powders, a NIOSH-approved respirator may be necessary.

-

Body Protection: Wear a lab coat.

-

-

Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents. The compound should be stored under an inert atmosphere.[1][2]

Conclusion

3-Methylpiperidin-4-ol is a valuable and versatile building block in the field of medicinal chemistry. Its unique combination of a chiral piperidine scaffold with strategically placed methyl and hydroxyl groups provides chemists with a powerful tool for designing and synthesizing novel drug candidates with tailored three-dimensional structures and physicochemical properties. A thorough understanding of its chemical identity, synthesis, and handling is essential for its effective and safe utilization in the pursuit of new therapeutics.

References

-

PubChem. (n.d.). 3-Methylpiperidin-4-one. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. PMC. Retrieved from [Link]

-

ChemBK. (2024). 3-Methylpiperidin-4-one hydrochloride. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Stereoselective Synthesis Protocols for 3-Methylpiperidin-4-ol

Introduction

The 3-methylpiperidin-4-ol scaffold is a privileged structural motif frequently encountered in a wide array of biologically active alkaloids and pharmaceutical agents. The precise spatial arrangement of the methyl and hydroxyl groups on the piperidine ring gives rise to four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). Each of these isomers can exhibit markedly different pharmacological profiles, binding affinities, and metabolic stabilities. Consequently, the development of robust and efficient stereoselective synthetic methods to access single, desired isomers is of paramount importance for drug discovery and development.

This application note details two distinct and authoritative protocols for the stereoselective synthesis of 3-Methylpiperidin-4-ol, focusing on diastereoselective reduction and chiral auxiliary-mediated approaches. These methods provide researchers with reliable pathways to control the relative and absolute stereochemistry at the C3 and C4 positions.

Strategy 1: Diastereoselective Reduction of N-protected 3-Methyl-4-piperidone

This strategy relies on the substrate-controlled reduction of a prochiral ketone, where the pre-existing methyl group at the C3 position directs the facial selectivity of hydride attack. The choice of reducing agent and nitrogen-protecting group is critical for maximizing diastereoselectivity. The protocol described herein focuses on the synthesis of the cis-(3R,4S)-isomer, a common precursor.

Causality of Stereoselection: The stereochemical outcome is governed by the thermodynamic and kinetic factors of the reduction. Bulky reducing agents will preferentially attack the carbonyl from the less sterically hindered face, which is typically trans to the adjacent methyl group, leading to the cis-alcohol. The N-protecting group influences the conformation of the piperidine ring, further biasing the trajectory of the incoming nucleophile. For instance, a bulky N-substituent like a benzyl (Bn) or tert-butyloxycarbonyl (Boc) group can lock the ring into a chair conformation where the C3-methyl group occupies an equatorial position, thus maximizing steric hindrance on one face of the carbonyl.

Protocol 1: Synthesis of cis-1-Benzyl-3-methylpiperidin-4-ol

This protocol is adapted from methodologies that utilize the diastereoselective reduction of a substituted piperidone.

Workflow Diagram:

Caption: Workflow for diastereoselective reduction.

Step-by-Step Protocol:

-

Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add N-benzyl-3-methyl-4-piperidone (1.0 eq, 5.0 g).

-

Dissolution: Dissolve the piperidone in anhydrous methanol (100 mL) under an inert atmosphere (N₂ or Argon).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Reduction: Add sodium borohydride (NaBH₄) (1.5 eq, 1.39 g) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Carefully quench the reaction by slowly adding deionized water (50 mL) at 0 °C.

-

Extraction: Concentrate the mixture in vacuo to remove most of the methanol. Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with brine (1 x 50 mL), then dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to separate the cis and trans isomers.

Expected Outcome: This procedure typically yields the cis-isomer as the major product with diastereomeric ratios (dr) often exceeding 10:1.

Strategy 2: Chiral Auxiliary-Mediated Asymmetric Synthesis

For controlling the absolute stereochemistry, a chiral auxiliary approach is highly effective. This method involves covalently attaching a chiral molecule to the substrate to direct a subsequent stereoselective transformation. The auxiliary is then cleaved to yield the enantiomerically enriched product. This protocol outlines a synthesis of a protected (3R,4R)-isomer, a key intermediate in various syntheses.[1]

Causality of Stereoselection: The chiral auxiliary, often an enantiopure amine or alcohol, creates a chiral environment around the reactive center. In the key stereodetermining step, such as a reductive amination, the auxiliary sterically blocks one face of the molecule, forcing the reagent to approach from the opposite, less hindered face.[1] This results in the formation of one diastereomer in significant excess. The predictability of this facial bias is a key advantage of this strategy.

Protocol 2: Asymmetric Synthesis via (R)-1-Phenylethylamine Auxiliary

This protocol is based on the principles described for the synthesis of chiral piperidines where a chiral amine is used to induce stereochemistry during a reductive amination step.[1]

Logical Diagram:

Caption: Chiral auxiliary-mediated synthesis pathway.

Step-by-Step Protocol:

-

Imine Formation: In a round-bottom flask, dissolve N-Boc-3-methyl-4-oxopiperidine (1.0 eq) and (R)-1-phenylethylamine (1.1 eq) in anhydrous dichloromethane (DCM) containing 4Å molecular sieves. Stir the mixture at room temperature for 6-8 hours.

-

Reduction Setup: In a separate flask under an inert atmosphere, prepare a suspension of sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) in anhydrous DCM.

-

Reductive Amination: Cool the reducing agent suspension to 0 °C and slowly add the solution from step 1 via cannula. Allow the reaction to warm to room temperature and stir overnight.

-

Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Separate the layers and extract the aqueous phase with DCM (2 x).

-

Purification of Diastereomer: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. The resulting diastereomeric mixture can often be purified by crystallization or flash chromatography to isolate the major (3R,4R)-diastereomer. A high diastereomeric excess (de) of over 96% is often achievable.[1]

-

Auxiliary Cleavage: Dissolve the purified diastereomer in methanol. Add 10% Palladium on carbon (Pd/C) (10 mol%). Pressurize the vessel with hydrogen gas (1-10 atm) and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).[1] This step removes the phenylethyl auxiliary.

-

Final Steps: Filter the reaction mixture through Celite® to remove the catalyst and concentrate the filtrate. The resulting enantiomerically enriched 4-amino-3-methylpiperidine derivative can then be converted to the corresponding 3-methylpiperidin-4-ol through established methods (e.g., diazotization followed by hydrolysis).

Comparative Data Summary

The choice of synthetic strategy often depends on the desired scale, cost, and specific stereoisomer required. Below is a summary of the key attributes of the described protocols.

| Parameter | Protocol 1: Diastereoselective Reduction | Protocol 2: Chiral Auxiliary |

| Stereocontrol | Relative (Diastereoselective) | Absolute (Enantioselective) |

| Key Reagent | NaBH₄ or other hydride reagents | (R)- or (S)-1-Phenylethylamine |

| Typical Selectivity | >10:1 dr | >96% de[1] |

| Pros | Operationally simple, inexpensive reagents. | High enantiopurity, predictable outcome. |

| Cons | Produces a racemic mixture of enantiomers. | Multi-step, requires chiral auxiliary and its subsequent removal. |

Conclusion

The stereoselective synthesis of 3-methylpiperidin-4-ol isomers is a critical task for medicinal chemistry and natural product synthesis. The protocols presented here offer two reliable and distinct approaches. The diastereoselective reduction of a 4-piperidone precursor is a straightforward method for obtaining the cis-isomer in racemic form. For applications demanding high enantiopurity, the chiral auxiliary-mediated approach provides excellent control over absolute stereochemistry, delivering a single enantiomer in high purity. Researchers should select the protocol that best aligns with their specific stereochemical requirements and synthetic constraints.

References

-

Schmitt, S., Brown, R. C. D., & Perrio, C. (2013). Diastereoselective syntheses of (3R,4R)- and (3R,4S)-4-aryl-3-methyl-4-piperidinemethanol and fluoro analogues. The Journal of Organic Chemistry, 78(3), 1222–1229. [Link]

-

Zhang, L., & Zhang, W. (2014). A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. Organic letters, 16(24), 6398–6401. [Link]

-

Wang, J., et al. (2016). Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Journal of Zhejiang University-SCIENCE A, 17(2), 163-170. [Link]

- He, G., et al. (2014). Asymmetric synthesis method of nitrogen protected (3R,4R)-3-methylamino-4-methylpiperidine, and relevant intermediate and raw material preparation method.

Sources

Introduction: The Strategic Importance of Piperidine Scaffolds and Reductive Amination

An Application Guide to Reductive Amination Reactions Using 3-Methylpiperidin-4-ol

In the landscape of modern drug discovery and development, the piperidine moiety is a privileged scaffold, appearing in a vast number of approved pharmaceuticals and clinical candidates.[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it an invaluable component for optimizing the pharmacokinetic and pharmacodynamic properties of therapeutic agents. 3-Methylpiperidin-4-ol, a readily available and versatile building block, offers synthetic chemists a chiral, functionalized piperidine ring to incorporate into complex molecular architectures.

One of the most robust and widely utilized methods for constructing C-N bonds to such scaffolds is reductive amination.[2][3] This powerful transformation allows for the direct coupling of amines with aldehydes or ketones to form new, more complex amines. Its prevalence in the pharmaceutical industry—accounting for at least a quarter of all C-N bond-forming reactions—stems from its operational simplicity, broad substrate scope, and the ability to perform it as a one-pot synthesis under mild conditions.[3]

This guide provides an in-depth exploration of the reductive amination of 3-Methylpiperidin-4-ol, offering detailed mechanistic insights, step-by-step protocols using modern reagents, and practical advice for researchers, scientists, and drug development professionals.

Part 1: The Mechanism of Reductive Amination

The reductive amination process is a two-stage reaction that occurs in a single pot.[4] The reaction begins with the nucleophilic attack of the secondary amine (3-Methylpiperidin-4-ol) on the electrophilic carbonyl carbon of an aldehyde or ketone.[5] This is followed by a series of proton transfers and the elimination of a water molecule to form a key intermediate: the iminium ion.[5][6] This iminium ion is significantly more electrophilic than the starting carbonyl compound.[7]

This difference in reactivity is crucial for the success of a one-pot reaction. It allows for the use of selective reducing agents that rapidly reduce the iminium ion as it is formed, while leaving the starting aldehyde or ketone largely untouched.[5][8] The reaction is typically catalyzed by a small amount of acid, which facilitates both the initial condensation and the dehydration step to form the iminium ion.[5][9]

Caption: General mechanism of reductive amination.

Part 2: Selecting the Optimal Reducing Agent

The choice of reducing agent is paramount to achieving high yields and purity. While strong hydrides like lithium aluminum hydride (LiAlH₄) would indiscriminately reduce the starting carbonyl, modern reductive aminations rely on milder, more selective reagents.

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is the current reagent of choice for most applications. It is a mild and selective reducing agent that is particularly effective for the reductive amination of a wide range of aldehydes and ketones.[10][11] A key advantage is its tolerance of mildly acidic conditions and its reduced toxicity, as it does not release cyanide gas.[12] It is moisture-sensitive but performs exceptionally well in aprotic solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[10][13]

-

Sodium Cyanoborohydride (NaBH₃CN): For decades, NaBH₃CN was the gold standard. Its selectivity stems from the fact that it reduces iminium ions much faster than it reduces aldehydes or ketones at neutral or slightly acidic pH.[8] However, its primary drawback is its toxicity and the potential to liberate highly toxic hydrogen cyanide (HCN) gas if the reaction becomes too acidic.[2][8]

The following table summarizes the key characteristics of these two primary reagents.

| Feature | Sodium Triacetoxyborohydride (STAB) | Sodium Cyanoborohydride (NaBH₃CN) |

| Selectivity | Excellent for iminium ions over carbonyls.[12] | Excellent for iminium ions over carbonyls at pH 6-8. |

| Reactivity | Mild; reactions may be slower than with NaBH₃CN. | Highly reactive towards iminium ions.[8] |

| Solvents | 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF).[10] | Methanol (MeOH), Ethanol (EtOH). |

| Catalyst | Acetic acid is often used, especially with ketones.[10] | Reaction pH is typically maintained between 5 and 6. |

| Safety | Non-cyanide source, considered safer. Moisture sensitive.[12][13] | Highly Toxic. Can release HCN gas with strong acid.[8] |

| Workup | Typically an aqueous basic quench (e.g., sat. NaHCO₃). | Aqueous quench, requires careful pH control. |

Part 3: Experimental Protocols

The following protocols are designed as robust starting points for the reductive amination of 3-Methylpiperidin-4-ol with a generic aldehyde or ketone.

Protocol A: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol is recommended for its high functional group tolerance, safety profile, and consistently high yields.[10]

Materials:

-

Aldehyde or Ketone (1.0 equiv)

-

3-Methylpiperidin-4-ol (1.0 - 1.1 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

-

Glacial Acetic Acid (optional, 1.0 equiv, especially for ketones)

-

1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM) or Ethyl Acetate for extraction

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

Step-by-Step Procedure:

-

To a clean, dry round-bottom flask under a nitrogen atmosphere, add the aldehyde or ketone (1.0 equiv) and 3-Methylpiperidin-4-ol (1.05 equiv).

-

Add the solvent (DCE or THF) to create a solution with a concentration of approximately 0.1-0.5 M.

-

If using a ketone, add glacial acetic acid (1.0 equiv) to catalyze iminium ion formation. For aldehydes, this is often not necessary.[10]

-

Stir the mixture at room temperature for 20-30 minutes to allow for initial imine/iminium ion formation.

-

Carefully add sodium triacetoxyborohydride (1.5 equiv) to the stirring solution in portions. The addition may be slightly exothermic.

-

Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.[14] Reactions are typically complete within 1-12 hours.

-

Once the reaction is complete, carefully quench by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel.

Protocol B: Reductive Amination using Sodium Cyanoborohydride (NaBH₃CN)

This classic protocol is highly effective but requires strict adherence to safety procedures due to the toxicity of the reagent.

Materials:

-

Aldehyde or Ketone (1.0 equiv)

-

3-Methylpiperidin-4-ol (1.0 - 1.1 equiv)

-

Sodium Cyanoborohydride (NaBH₃CN) (1.2 equiv)

-

Methanol (MeOH)

-

Glacial Acetic Acid to adjust pH

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM) or Ethyl Acetate for extraction

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

-

WORK IN A WELL-VENTILATED FUME HOOD. Combine the aldehyde or ketone (1.0 equiv), 3-Methylpiperidin-4-ol (1.05 equiv), and methanol in a round-bottom flask.

-

Stir the solution and adjust the pH to approximately 5-6 by the dropwise addition of glacial acetic acid.

-

Add the sodium cyanoborohydride (1.2 equiv) in a single portion.

-

Stir the reaction at room temperature, monitoring its progress by TLC or LC-MS.

-

Upon completion, carefully quench the reaction by adding saturated NaHCO₃ solution to raise the pH to >8. This ensures any residual cyanide is converted to the non-volatile cyanide salt.

-

Concentrate the mixture under reduced pressure to remove most of the methanol.

-

Partition the remaining aqueous residue between water and an extraction solvent (e.g., DCM).

-

Extract the aqueous layer multiple times, then combine, wash, dry, and concentrate the organic layers as described in Protocol A.

-

Purify the crude product by flash column chromatography.

Caption: Standard laboratory workflow for reductive amination.

Part 4: Characterization and Analysis

The successful synthesis of the N-substituted 3-Methylpiperidin-4-ol derivative should be confirmed through standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. Key signals to identify include the appearance of a new resonance corresponding to the newly formed C-H bond where the carbonyl group was, and shifts in the signals of the piperidine ring protons adjacent to the nitrogen.[15]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the product, thereby verifying its elemental composition.

-

Infrared (IR) Spectroscopy: The disappearance of the strong C=O stretching band from the starting material and the presence of C-N stretching bands in the product are indicative of a successful reaction.

Conclusion

Reductive amination is an indispensable tool for the synthesis of complex amines from readily available starting materials. The use of 3-Methylpiperidin-4-ol as the amine component provides a direct route to valuable chiral intermediates for pharmaceutical research. By understanding the underlying mechanism and selecting the appropriate reducing agent and conditions, researchers can efficiently and safely synthesize a diverse array of N-substituted piperidine derivatives. The STAB-based protocol, in particular, offers a safer, more robust, and environmentally conscious alternative to traditional cyanide-based reagents, aligning with the principles of modern green chemistry.[2]

References

-

Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]

-

Orgo Made Simple. (2020, May 7). 09.10 Reductive Amination [Video]. YouTube. Retrieved from [Link]

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Wikipedia. (2023). Reductive amination. Retrieved from [Link]

-

Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride. Retrieved from [Link]

-

The Organic Chemist. (2023, March 16). Reductive Amination [Video]. YouTube. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

Podyacheva, E., Afanasyev, O. I., Tsygankov, A. A., Makarova, M., & Chusov, D. (2021). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Molecules, 26(11), 3324. [Link]

- Matassini, C., Clemente, F., & Goti, A. (2018). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Chemistry of Heterocyclic Compounds, 54(4/5), 284-298.

-

The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. Retrieved from [Link]

- Myers, A. (n.d.).

-

Chem-Station. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

- Zhao, H. (n.d.).

- Al-Joboury, M. T. (2018). Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. Journal of Natural and Applied Sciences, 21(2), 81-91.

- Turk J Chem. (2010). Direct reductive amination of carbonyl compounds using sodium borohydride-silica chloride. TÜBİTAK Academic Journals.

-

ResearchGate. (2015). Synthesis of N-Substituted piperidines from piperidone. Retrieved from [Link]

-

ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Retrieved from [Link]

-

ResearchGate. (2018). Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. Retrieved from [Link]

- Cerkovnik, J., et al. (2019). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

- ScienceMadness.org. (n.d.).

- White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.

-

Journal of Chemical Education. (2015). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. ACS Publications. [Link]

- ChemicalBook. (2024).

- Sci-Hub. (1995).

- ResearchGate. (2024).

-

PubChem. (n.d.). (3R,4R)-4-methylpiperidin-3-ol. National Center for Biotechnology Information. Retrieved from [Link]

- Rangel, M., et al. (2006). Spectroscopic and potentiometric characterization of oxovanadium(IV) complexes formed by 3-hydroxy-4-pyridinones. Inorganic Chemistry, 45(20), 8086–8097.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Reductive amination - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Sodium cyanoborohydride [organic-chemistry.org]

- 9. youtube.com [youtube.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 13. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

procedure for Boc-protection of 3-Methylpiperidin-4-ol

Application Note: Chemoselective

Abstract & Strategic Overview

The protection of the secondary amine in 3-methylpiperidin-4-ol is a foundational step in the synthesis of Janus kinase (JAK) inhibitors (e.g., Tofacitinib analogues) and various GPCR ligands. The challenge lies in the chemoselectivity : the substrate contains both a nucleophilic secondary amine and a secondary alcohol.

While amines are inherently more nucleophilic than alcohols, improper conditions (excessive base strength, high temperatures, or specific Lewis acid catalysts) can lead to

Key Mechanistic Driver: The reaction relies on the nucleophilic attack of the piperidine nitrogen on the carbonyl of di-tert-butyl dicarbonate (

Reaction Scheme & Mechanism

The following diagram illustrates the reaction pathway and the critical avoidance of the

Figure 1: Reaction pathway highlighting the chemoselective route to the N-Boc derivative.

Experimental Protocol (Standard Laboratory Scale)

This protocol is optimized for 1.0 – 10.0 gram batches. It assumes the starting material is the free base . If using the HCl salt, increase the base (TEA) by 1.0 equivalent.

Reagents & Stoichiometry

| Component | Role | Equivalents (eq) | Notes |

| 3-Methylpiperidin-4-ol | Substrate | 1.0 | Limiting reagent. |

| Reagent | 1.1 | Slight excess ensures completion. | |

| Triethylamine (TEA) | Base | 1.5 | Scavenges protons; maintains basicity. |

| DCM | Solvent | 0.2 M | Solubilizes Boc2O and product. |

Step-by-Step Procedure

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with nitrogen (optional but recommended for purity).

-

Dissolution: Add 3-Methylpiperidin-4-ol (1.0 eq) and DCM (volume to reach 0.2 M concentration). Stir until fully dissolved.

-

Note: If the substrate is an HCl salt, it may not fully dissolve until TEA is added.

-

-

Base Addition: Add TEA (1.5 eq) via syringe. Cool the mixture to 0 °C using an ice bath.

-

Why? Cooling suppresses potential exotherms and minimizes kinetic energy available for the slower

-acylation side reaction.

-

-

Reagent Addition: Dissolve

(1.1 eq) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 15 minutes.-

Gas Evolution: Mild evolution of

may occur.[1] Ensure the system is vented (e.g., via a needle or bubbler).

-

-

Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20–25 °C) . Stir for 2–4 hours.

-

Monitoring (TLC): Check TLC (Eluent: 5% MeOH in DCM). Stain with Ninhydrin .

-

Success Criteria: Disappearance of the free amine spot (which stains dark red/purple) and appearance of a new, higher Rf spot (amide, does not stain or stains faintly yellow/brown).

-

Workup & Purification Workflow

Proper workup is essential to remove excess TEA and unreacted

Figure 2: Purification flowchart designed to remove basic impurities and protect the acid-labile Boc group.

Detailed Workup Steps:

-

Quench: Dilute the reaction with an equal volume of DCM.

-

Acid Wash: Wash the organic layer with 0.5 M Citric Acid (2x).

-

Critical: Do not use strong acids (HCl/TFA) as they will cleave the Boc group. Citric acid is mild enough to protonate residual TEA and starting material without affecting the product.

-

-

Neutralization: Wash with Saturated Aqueous

(1x) to remove citric acid residues. -

Drying: Wash with Brine, dry over anhydrous

, filter, and concentrate in vacuo.

Validation & Characterization

The product usually isolates as a viscous oil that may solidify upon standing or high-vacuum drying.

-

NMR (400 MHz,

-

Look for the diagnostic Boc singlet (9 protons) at approximately

1.45 ppm . -

The methine proton adjacent to the alcohol (

-4) typically appears as a multiplet around 3.5–3.8 ppm . -

The methyl doublet (

) appears around 0.9–1.0 ppm .

-

-

Mass Spectrometry (ESI):

-

Expect

or

-

Troubleshooting & Optimization

| Issue | Root Cause | Solution |

| O-Boc Formation | Base too strong or DMAP used. | Do not use DMAP (4-Dimethylaminopyridine) as a catalyst; it promotes O-acylation. Stick to TEA or DIPEA. |

| Incomplete Reaction | Old | |

| Substrate Insolubility | Salt form (HCl) used in DCM. | Switch solvent to a biphasic system: THF : Water (1:1) and use |

References

-

Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (The definitive guide on amine vs. alcohol protection selectivity).

-

CN Patent 103304472A. (2013). Method for synthesizing 1-BOC-3-piperidone. (Describes the specific protection of 3-hydroxypiperidine precursors in aqueous ethanol).

-

Organic Chemistry Portal. Boc-Protected Amines. (General reactivity profiles and catalyst effects).

Sources

Troubleshooting & Optimization

Executive Summary: The "Yield Trap" in Piperidine Synthesis

Technical Support Center: 3-Methylpiperidin-4-ol Synthesis Ticket ID: #YIELD-OPT-3MP4 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open[1]

Synthesizing 3-Methylpiperidin-4-ol (and its N-protected precursors like 1-benzyl-3-methylpiperidin-4-one) presents a classic "yield trap."[1] Researchers often report yields of <40% not because the reaction failed, but because the product was lost during the workup or the stereochemical outcome was uncontrolled.

This guide addresses the three critical failure points:

-

Aqueous Solubility: The product is highly polar; standard extractions leave ~50% of the product in the water phase.

-

Stereocontrol: Random reduction of the ketone yields a difficult-to-separate diastereomeric mixture (Cis/Trans).[1]

-

Decarboxylation Efficiency: Incomplete conversion of the

-keto ester intermediate.

Module 1: The "Hidden" Yield Killer (Workup Protocol)

The Issue: You obtained a clean TLC spot, but after aqueous workup, your mass balance is low. The Cause: 3-Methylpiperidin-4-ol (and its amine salts) behaves like a surfactant/polar solute.[1] It partitions poorly into ether or ethyl acetate from neutral water.[1]

Optimized Workup Protocol (Self-Validating)

Do NOT use standard diethyl ether extraction.[1] Follow this "Salting-Out" procedure to recover up to 95% of your product.[1]

-

Quench & Basify:

-

Quench the reduction reaction (e.g., NaBH4) with dilute HCl.

-

Critical Step: Adjust pH to >12 using 50% NaOH or KOH pellets.[1] The amine must be completely deprotonated to be extractable.

-

-

Saturation (Salting Out):

-

Add solid NaCl or K2CO3 to the aqueous phase until no more solid dissolves (saturation). This pushes the organic amine out of the aqueous phase (Hofmeister effect).

-

-

Solvent Selection:

-

Use Dichloromethane (DCM) or Chloroform/Isopropanol (3:1) .[1]

-

Why? These solvents have higher polarity and better affinity for the piperidine ring than ether/EtOAc.

-

-

Continuous Extraction (Optional but Recommended):

-

For scales >10g, use a liquid-liquid continuous extractor for 12-18 hours.[1]

-

Validation Check:

-

Test the Aqueous Layer: Take a 1 mL aliquot of the aqueous raft after extraction. Spot on TLC. If it stains with Ninhydrin/Dragendorff, you are still losing product.[1]

Module 2: Stereochemical Control (Cis vs. Trans)

The Issue: You need the cis-isomer (3-methyl and 4-hydroxyl on the same side), but you got a 1:1 mixture or predominantly trans. The Mechanism: The hydride attack on the ketone (1-benzyl-3-methylpiperidin-4-one) is governed by steric approach.[1]

-

Small Hydrides (NaBH4): Attack from the axial direction is sterically hindered by the C3-methyl, often leading to a mix or favoring the thermodynamic product (trans-diequatorial).

-

Bulky Hydrides (L-Selectride): Attack from the less hindered equatorial face, forcing the hydroxyl into an axial position (kinetic control), favoring the cis isomer.

Reagent Selection Matrix

| Target Isomer | Recommended Reagent | Conditions | Expected Ratio (Cis:Trans) | Notes |

| Mixture (Thermodynamic) | NaBH4 | MeOH, 0°C to RT | ~40:60 to 60:40 | Cheapest.[1] Requires chromatographic separation.[1] |

| Cis (Kinetic) | L-Selectride (LiBH(s-Bu)3) | THF, -78°C | >90:10 | High selectivity.[1] Requires careful oxidative workup (NaOH/H2O2) to remove boron byproducts.[1] |

| Trans (Thermodynamic) | Na/EtOH (Dissolving Metal) | Reflux | <10:90 | Older method.[1] Favors the most stable diequatorial conformation. |

Visualizing the Stereoselectivity Pathways

Caption: Pathway selection for stereochemical control. Bulky reagents force kinetic control (Cis).